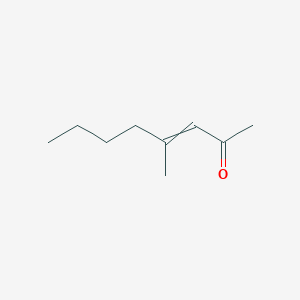
3-Hydroxyxanthine dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyxanthine dihydrate is a chemical compound with the molecular formula C5H4N4O3·2H2O It is a derivative of xanthine, a purine base found in most body tissues and fluids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyxanthine dihydrate typically involves the hydroxylation of xanthine. One common method is the reaction of xanthine with hydrogen peroxide in the presence of a catalyst, such as iron or copper salts. The reaction is carried out under controlled conditions to ensure the selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization and drying to obtain the dihydrate form. The use of advanced techniques like continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxyxanthine dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and alkylated derivatives of xanthine, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
3-Hydroxyxanthine dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: It is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in cancer treatment.
Industry: It is used in the production of pharmaceuticals and as a research chemical.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyxanthine dihydrate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes, such as xanthine oxidase, which plays a role in purine metabolism. This inhibition can lead to a decrease in the production of uric acid, making it a potential treatment for conditions like gout.
Comparación Con Compuestos Similares
Similar Compounds
Xanthine: The parent compound of 3-Hydroxyxanthine dihydrate.
Theophylline: A xanthine derivative used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase sets it apart from other xanthine derivatives, making it a compound of interest in medical research.
Propiedades
Número CAS |
58024-00-3 |
|---|---|
Fórmula molecular |
C5H8N4O5 |
Peso molecular |
204.14 g/mol |
Nombre IUPAC |
3-hydroxy-7H-purine-2,6-dione;dihydrate |
InChI |
InChI=1S/C5H4N4O3.2H2O/c10-4-2-3(7-1-6-2)9(12)5(11)8-4;;/h1,12H,(H,6,7)(H,8,10,11);2*1H2 |
Clave InChI |
CNPGCLDOFHRKFD-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=O)NC(=O)N2O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B14612662.png)

![Acetic acid, [(4-nitrobenzoyl)thio]-](/img/structure/B14612674.png)
![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
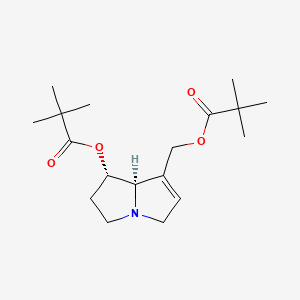
methanone](/img/structure/B14612718.png)
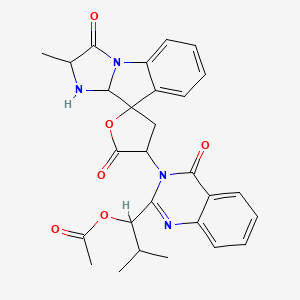
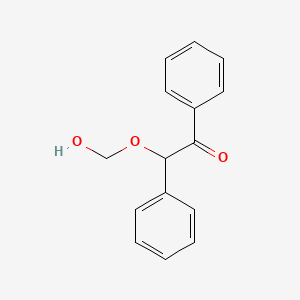
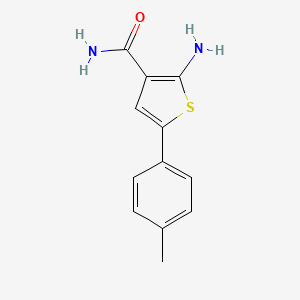

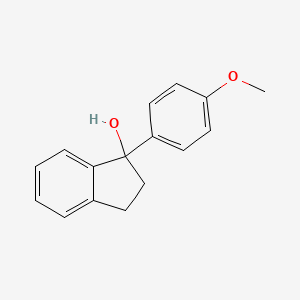

![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)
